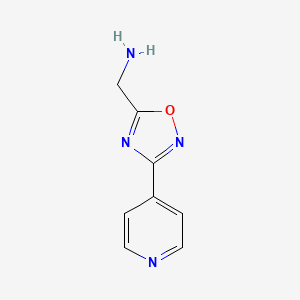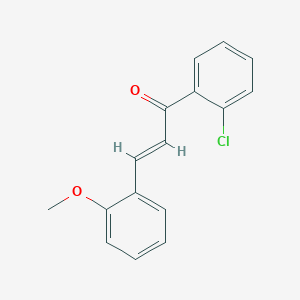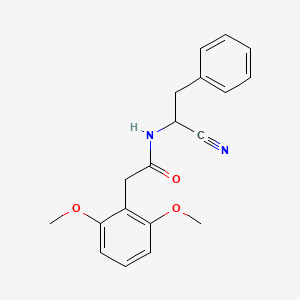![molecular formula C10H12F3N3O B2926917 trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol CAS No. 2413365-34-9](/img/structure/B2926917.png)
trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of such compounds often involves various methods to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the pyrimidin-4-yl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The pyrimidin-4-yl group is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids . The trifluoromethyl group can also lower the basicity of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed synthetic pathways and conducted structural analyses of cyclobutane-containing compounds, which are closely related to the chemical structure of interest. For instance, studies on the synthesis of oligomers and the molecular structure of cyclobutane derivatives reveal insights into the synthesis processes and the conformational preferences of these molecules. Such research is foundational in creating building blocks for drug discovery and understanding molecular interactions (Lucarini & Tomasini, 2001; Radchenko et al., 2010).
Photolyase Activity and DNA Repair
The cyclobutane pyrimidine dimer is a major DNA photoproduct induced by UV radiation. Research on the structure and function of DNA photolyase highlights the enzyme's role in utilizing visible light energy to repair DNA by breaking the cyclobutane ring of the dimer, crucial for understanding mechanisms behind UV-induced DNA damage and repair (Sancar, 1994).
Oxidative Repair Mechanisms
The oxidative repair of pyrimidine cyclobutane dimers by nitrate radicals has been studied, revealing the impact of configuration and constitution at the cyclobutane ring on the repair process. This research contributes to our understanding of how DNA lesions formed upon UV exposure can be repaired, offering insights into potential therapeutic strategies (Haddad et al., 2020).
Eigenschaften
IUPAC Name |
(1R,2R)-1-methyl-2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-9(17)3-2-6(9)16-8-4-7(10(11,12)13)14-5-15-8/h4-6,17H,2-3H2,1H3,(H,14,15,16)/t6-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPOHRNYIPBKI-HZGVNTEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2=NC=NC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]1NC2=NC=NC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)


![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)
![4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
![(E)-2-((4-methylstyryl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2926843.png)
![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)
![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)



![4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid](/img/structure/B2926857.png)
